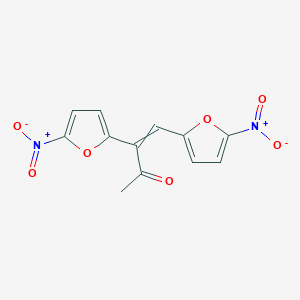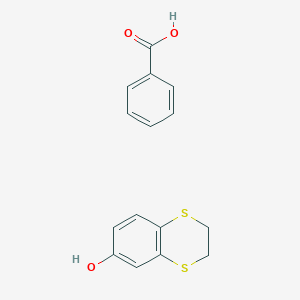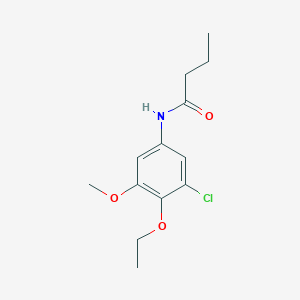
N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide typically involves the reaction of 3-chloro-4-ethoxy-5-methoxyaniline with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Chloro-4-ethoxy-5-methoxyaniline+Butanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, ethoxy, and methoxy groups on the phenyl ring can influence its binding affinity and specificity. The compound may act by inhibiting or activating certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-4-methoxyphenyl)butanamide
- N-(3-Chloro-4-ethoxyphenyl)butanamide
- N-(3-Chloro-5-methoxyphenyl)butanamide
Uniqueness
N-(3-Chloro-4-ethoxy-5-methoxyphenyl)butanamide is unique due to the specific combination of substituents on the phenyl ring. The presence of both ethoxy and methoxy groups, along with the chloro substituent, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
90256-94-3 |
|---|---|
Formule moléculaire |
C13H18ClNO3 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
N-(3-chloro-4-ethoxy-5-methoxyphenyl)butanamide |
InChI |
InChI=1S/C13H18ClNO3/c1-4-6-12(16)15-9-7-10(14)13(18-5-2)11(8-9)17-3/h7-8H,4-6H2,1-3H3,(H,15,16) |
Clé InChI |
YKOCKJSCNOTHQK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



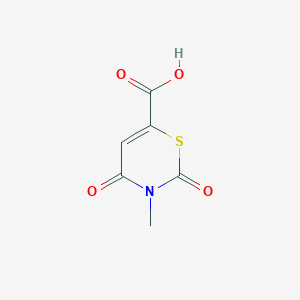
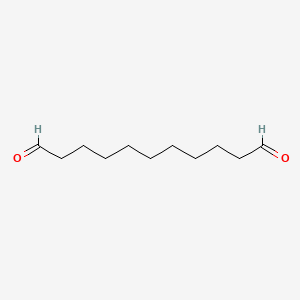
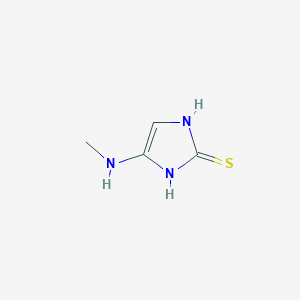
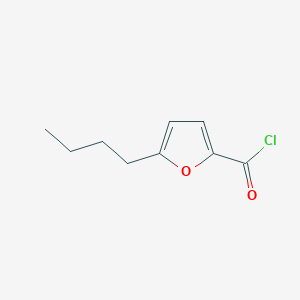
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)

![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)

